![molecular formula C12H9ClN4O B2574784 6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7190-82-1](/img/structure/B2574784.png)

6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

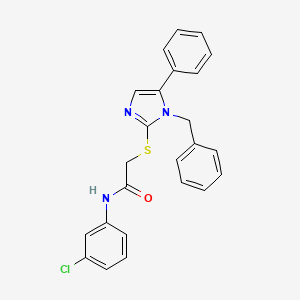

The compound “6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is characterized by the presence of a triazole ring fused with a pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine” include a molecular weight of 260.68 . The compound is solid in its physical form .Scientific Research Applications

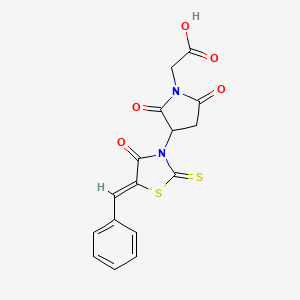

Anticancer Applications

The compound has been explored for its potential in anticancer treatments . Research indicates that derivatives of triazolopyridazine exhibit cytotoxic activity against various cancer cell lines . This suggests that 6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine could be a valuable scaffold for developing new chemotherapeutic drugs with high anticancer activity and metabolic stability .

Antimicrobial Treatments

Studies have shown that triazolopyridazine derivatives can be effective against a range of microbial strains. This compound, due to its structural features, may serve as a pharmacophore for the development of new antimicrobial agents .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor . It could be used in the design of inhibitors targeting specific enzymes involved in disease processes. The ability to inhibit enzymes can be crucial in treating diseases where enzyme activity is dysregulated .

Drug Design and Development

6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine serves as a core structure in drug design. Its hydrogen bond accepting and donating characteristics make it a precise pharmacophore, allowing for specific interactions with target receptors, which is essential in the rational design of new drugs .

Pharmacological Potentials

The compound’s structure is central to several drug classes, exhibiting a wide range of pharmacological activities . These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, and more .

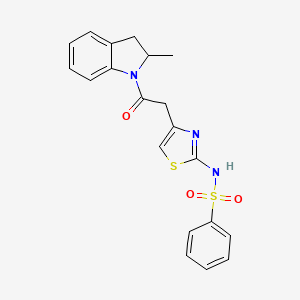

Synthetic Intermediates

In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its versatility in chemical reactions makes it a valuable component in the synthesis of various high-energy materials and other novel compounds .

properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZRWPPFCQRGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide](/img/structure/B2574701.png)

![N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2574704.png)

![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)

![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)

![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)